2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Attachment of the Octadecylcarbamate Group: The octadecylcarbamate group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the benzopyran derivative with octadecyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or alkoxides can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers.
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-1-benzopyran-7-ylboronic Acid: Known for its use in biochemistry and organic chemistry.
Baicalin: A flavonoid with anti-inflammatory and antioxidant properties.
Auraptene: A coumarin derivative with potential anticancer activity.
Uniqueness
2-Oxo-2H-1-benzopyran-7-yl octadecylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its long octadecyl chain enhances its lipophilicity, making it suitable for applications in lipid environments and potentially improving its bioavailability.
Properties
CAS No. |
501915-14-6 |
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Molecular Formula |
C28H43NO4 |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) N-octadecylcarbamate |
InChI |
InChI=1S/C28H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-29-28(31)32-25-20-18-24-19-21-27(30)33-26(24)23-25/h18-21,23H,2-17,22H2,1H3,(H,29,31) |
InChI Key |
XOOQEZOUALUGHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origin of Product |
United States |
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